![molecular formula C36H68N6O25 B12295263 5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitohexaose is a chitin-derived oligosaccharide composed of six N-acetyl-D-glucosamine units. It is a linear molecule that plays a significant role in various biological processes due to its unique structural properties. Chitohexaose is known for its ability to modulate immune responses and has been studied extensively for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chitohexaose can be synthesized through the enzymatic hydrolysis of chitosan, a deacetylated derivative of chitin. The process involves the use of specific chitosanases, which cleave the chitosan polymer into smaller oligosaccharides, including chitohexaose. The optimal conditions for this enzymatic reaction typically include a temperature of around 50°C and a pH of 6.0, with the presence of metal ions like Mn²⁺ to enhance enzyme stability .
Industrial Production Methods: Industrial production of chitohexaose involves the controlled hydrolysis of chitosan using recombinant chitosanases. This method allows for the production of chitohexaose with a desired degree of polymerization. The process is environmentally friendly and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Chitohexaose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Chitohexaose can be oxidized using reagents like sodium periodate, which selectively oxidizes the vicinal diols in the molecule.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include various chitohexaose derivatives with altered functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chitohexaose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, chitohexaose is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, which can be used in various chemical reactions and processes.
Biology: Chitohexaose plays a crucial role in modulating immune responses. It has been shown to activate macrophages through the Toll-like receptor 4 (TLR4) pathway, leading to the production of anti-inflammatory cytokines like IL-10 . This property makes it a valuable tool for studying immune responses and developing new immunotherapies.
Medicine: In medicine, chitohexaose has potential therapeutic applications due to its ability to modulate immune responses and inhibit inflammation. It has been studied for its potential to protect against endotoxemia and sepsis by blocking the production of inflammatory molecules .
Industry: In the industrial sector, chitohexaose is used in the production of biodegradable materials and as a preservative in food packaging. Its biocompatibility and biodegradability make it an attractive alternative to synthetic polymers .
Wirkmechanismus
Chitohexaose exerts its effects primarily through the activation of the Toll-like receptor 4 (TLR4) pathway. Upon binding to TLR4, chitohexaose activates macrophages, leading to the production of anti-inflammatory cytokines like IL-10. This activation occurs through a non-canonical signaling pathway, which differs from the classical pathway activated by lipopolysaccharides (LPS). The result is a shift in macrophage phenotype towards a non-inflammatory state, which helps to mitigate inflammation and protect against endotoxemia .
Vergleich Mit ähnlichen Verbindungen
Chitobiose: Composed of two N-acetyl-D-glucosamine units.
Chitotriose: Composed of three N-acetyl-D-glucosamine units.
Chitotetraose: Composed of four N-acetyl-D-glucosamine units.
Chitopentaose: Composed of five N-acetyl-D-glucosamine units.
Uniqueness of Chitohexaose: Chitohexaose stands out due to its specific length and ability to modulate immune responses through the TLR4 pathway. Its unique properties make it particularly effective in activating macrophages and inhibiting inflammation, which is not as pronounced in shorter chitooligosaccharides .
Eigenschaften
IUPAC Name |
5-amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68N6O25/c37-13-24(53)19(48)7(1-43)58-31(13)57-6-12-28(64-32-14(38)25(54)20(49)8(2-44)59-32)30(66-34-16(40)27(56)22(51)10(4-46)61-34)18(42)36(63-12)67-35-17(41)29(23(52)11(5-47)62-35)65-33-15(39)26(55)21(50)9(3-45)60-33/h7-36,43-56H,1-6,37-42H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKESYGFNPLIPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)N)N)N)OC5C(C(C(C(O5)CO)O)O)N)OC6C(C(C(C(O6)CO)O)O)N)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68N6O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-(2-((6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)-4,5-dimethoxyphenoxy)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12295180.png)
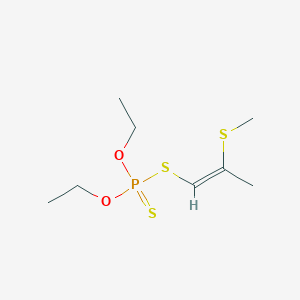
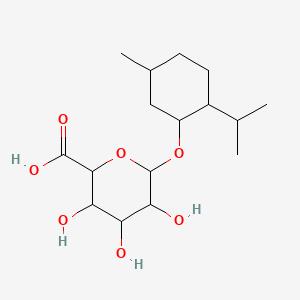
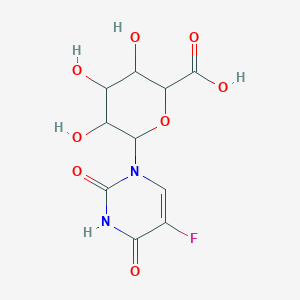
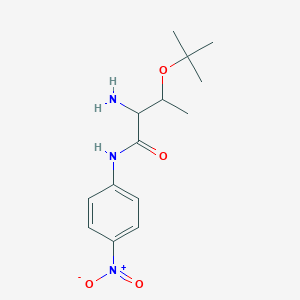
![N-[(12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295202.png)


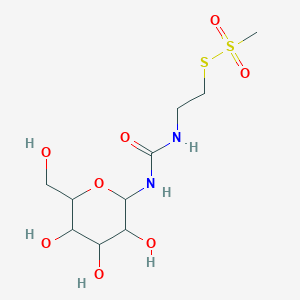
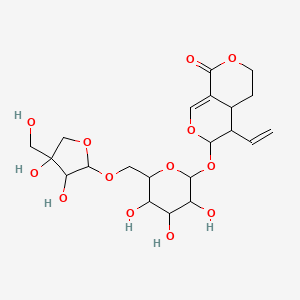
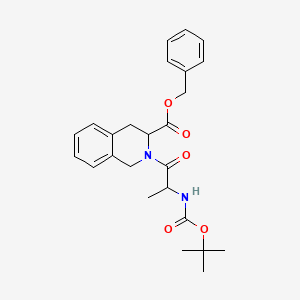
![3,7-Dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol](/img/structure/B12295272.png)
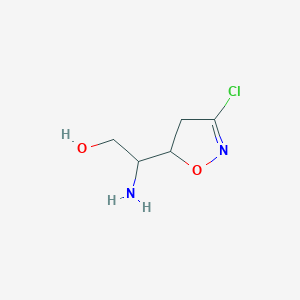
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
